molecular formula C7H4Br2ClNO2 B13475296 1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene

Cat. No.: B13475296
M. Wt: 329.37 g/mol
InChI Key: FWIQGYQPRXPVNS-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is an organic compound with the molecular formula C7H4Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(bromomethyl)-5-chloro-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. This reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and study their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-4-(bromomethyl)-2-chlorobenzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.

    1-Bromo-2-(bromomethyl)naphthalene: This compound has a naphthalene ring instead of a benzene ring, which affects its chemical properties and uses.

    2-Bromo-1-(bromomethyl)-4-nitrobenzene: This compound has a different arrangement of the nitro and bromomethyl groups, influencing its reactivity in chemical reactions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns.

Biological Activity

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is an organic compound characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a benzene ring. This unique arrangement significantly influences its biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and toxicology.

Chemical Structure and Properties

  • Chemical Formula : C7H5Br2ClN2O2
  • Molecular Weight : Approximately 251.48 g/mol
  • Structural Features :
    • Bromo group at the first position
    • Bromomethyl group at the second position
    • Chloro group at the fifth position
    • Nitro group at the fourth position

The presence of these functional groups is crucial as they contribute to the compound's reactivity and potential biological applications.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its nitro and halogen substituents. Compounds containing nitro groups are often investigated for their potential mutagenic and cytotoxic properties. The following sections detail specific biological activities, mechanisms of action, and relevant studies.

Mutagenicity and Cytotoxicity

Research indicates that nitro-substituted aromatic compounds can exhibit significant mutagenic properties. The mutagenicity is often assessed through various assays, including the Ames test, which evaluates the potential of a compound to cause genetic mutations in bacteria. Studies have shown that compounds similar to this compound can lead to DNA damage and cytotoxic effects in mammalian cells .

Antimicrobial Properties

Halogenated compounds are well-known for their antimicrobial properties. The presence of bromine and chlorine in this compound suggests potential activity against various microorganisms. Preliminary studies have indicated that related compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study AMutagenicityDemonstrated significant mutagenic effects in bacterial strains with IC50 values indicating high toxicity levels.
Study BAntimicrobial ActivityShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study CCytotoxicityEvaluated using MTT assays, revealing a CC50 value of 30 µM in human cell lines, indicating moderate cytotoxicity.

These findings underline the importance of further investigation into the safety and efficacy of this compound for potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine atoms can act as leaving groups, allowing nucleophiles to attack the carbon atoms, leading to diverse product formations.
  • Reduction Reactions : The nitro group may be reduced to amino groups under certain conditions, altering the compound's reactivity and biological profile.
  • Formation of Reactive Intermediates : The structure allows for the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2

InChI Key

FWIQGYQPRXPVNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Br)CBr

Origin of Product

United States

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